molecular formula C12H21NO4S B7985920 (R)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985920
M. Wt: 275.37 g/mol
InChI Key: ONINWADOGJNGCZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a carboxymethylsulfanyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the carboxylic acid group as a tert-butyl ester. One common method involves the reaction of the carboxylic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid . Another method includes the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords the tert-butyl ester in high yields .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester provides enhanced stability against hydrolysis compared to methyl and ethyl esters . This stability makes it particularly useful in applications where prolonged stability is required, such as in drug development and industrial processes .

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINWADOGJNGCZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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